Regioisomeric Purity Advantage: 6-Cyanopyridine-2-sulfonamide (98%) vs. 6-Cyanopyridine-3-sulfonamide (95%)
Among commercially available cyanopyridine sulfonamide regioisomers, 6-cyanopyridine-2-sulfonamide (CAS 1339740-43-0) is supplied with a documented standard purity of 98%, supported by batch-specific NMR, HPLC, and GC analytical reports . The closest positional isomer, 6-cyanopyridine-3-sulfonamide (CAS 928139-32-6), is commercially listed at a minimum purity specification of 95% from multiple suppliers . The 3-percentage-point purity differential, combined with the availability of verified orthogonal analytical characterization (NMR and HPLC), reduces the need for in-house repurification prior to use in sensitive catalytic or biological assay contexts .
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | 98% (6-cyanopyridine-2-sulfonamide, CAS 1339740-43-0) |
| Comparator Or Baseline | 95% (6-cyanopyridine-3-sulfonamide, CAS 928139-32-6) |
| Quantified Difference | +3 absolute percentage points higher purity; 60% reduction in maximum impurity burden (2% vs. 5%) |
| Conditions | Supplier-specified purity; target compound verified by NMR, HPLC, and GC ; comparator minimum purity from AKSci and CymitQuimica listings |
Why This Matters
For procurement decisions in fragment-based drug discovery or parallel library synthesis where starting material purity directly affects downstream screening data quality, the higher specified purity with orthogonal characterization reduces the risk of impurity-driven false positives.
